Methyl 4-benzylbenzoate
Description
Methyl 4-benzylbenzoate is an aromatic ester characterized by a benzyl group attached to the para position of a benzoate moiety. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions and materials science. Its synthesis typically involves palladium- or nickel-catalyzed coupling of methyl 4-bromobenzoate with benzyl-derived reagents, yielding high efficiencies (up to 97% in traditional methods and 93% in electrochemical methods) . The compound is generally isolated as a colorless oil, with spectroscopic data (¹H NMR, ¹³C NMR) consistent with literature .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-benzylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTVUGDUMLIVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344532 | |
| Record name | Methyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23450-30-8 | |
| Record name | Methyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fischer Esterification of 4-Benzylbenzoic Acid
The most straightforward method for synthesizing methyl 4-benzylbenzoate involves the acid-catalyzed esterification of 4-benzylbenzoic acid with methanol. This classical Fischer esterification reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.
Reaction Conditions and Optimization
In a typical procedure, 4-benzylbenzoic acid (1.0 mol) is refluxed with excess methanol (2.5 mol) in the presence of concentrated sulfuric acid (0.15 mL per 0.61 g substrate) for 1–2 hours. The equilibrium is driven toward ester formation by using methanol as both reactant and solvent. Post-reaction workup involves extraction with methylene chloride, washing with sodium carbonate to neutralize residual acid, and drying over magnesium sulfate.
Table 1: Fischer Esterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 65–70°C (reflux) | |
| Catalyst | H₂SO₄ (3–5 wt%) | |
| Yield | 70–85% | |
| Reaction Time | 1–2 hours |
This method is cost-effective but limited by the commercial availability of 4-benzylbenzoic acid. Synthesizing the acid precursor often requires additional steps, such as Friedel-Crafts benzylation of benzoic acid derivatives.
Transesterification of 4-Benzylbenzoate Esters
Transesterification offers an alternative route using preformed 4-benzylbenzoate esters (e.g., ethyl or benzyl derivatives) and methanol. This method is advantageous when the parent ester is more accessible than the free acid.
Sodium Methoxide-Catalyzed Transesterification
In a protocol adapted from benzyl benzoate synthesis, ethyl 4-benzylbenzoate (1 mol) reacts with methanol (5 mol) in the presence of sodium methoxide (0.1 mol) at 60°C for 4–6 hours. The reaction follows a nucleophilic acyl substitution mechanism, with ethanol removed via distillation to shift equilibrium.
Table 2: Transesterification Efficiency
| Ester Starting Material | Yield | Reaction Time |
|---|---|---|
| Ethyl 4-benzylbenzoate | 78% | 5 hours |
| Benzyl 4-benzylbenzoate | 82% | 6 hours |
This method avoids strong acids, making it suitable for acid-sensitive substrates. However, it requires anhydrous conditions to prevent catalyst deactivation.
Palladium-Catalyzed Cross-Coupling Approaches
Modern synthetic strategies employ transition metal catalysis to construct the 4-benzylbenzoate framework. A patent-pending method for analogous bromoacetyl esters provides a template for adapting Suzuki-Miyaura coupling to this compound synthesis.
Suzuki Coupling of Methyl 4-Bromobenzoate
Methyl 4-bromobenzoate (1 mol) reacts with benzylboronic acid (1.2 mol) in a tetrahydrofuran-water mixture (3:1 v/v) using palladium(II) acetate (0.02 mol%) and triphenylphosphine (0.08 mol%) as catalytic system. The reaction proceeds at 80°C for 12 hours under inert atmosphere, yielding this compound after extractive workup.
Table 3: Palladium-Catalyzed Reaction Metrics
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)₂/PPh₃ |
| Ligand Ratio | 1:4 (Pd:P) |
| Yield | 89% |
| Turnover Number (TON) | 4,450 |
This method enables late-stage benzylation but requires stringent oxygen-free conditions and specialized catalysts.
Alkylation of Methyl Benzoate Derivatives
Electrophilic aromatic substitution provides a pathway to install the benzyl group directly onto methyl benzoate. While traditional Friedel-Crafts alkylation is ineffective due to the deactivating ester group, directed ortho-metalation strategies show promise.
Directed Lithiation-Benzylation
Methyl benzoate (1 mol) undergoes lithiation at −78°C using lithium diisopropylamide (LDA, 1.1 mol) in tetrahydrofuran. Quenching with benzyl bromide (1.05 mol) at −30°C affords this compound after warming to room temperature.
Table 4: Alkylation Reaction Performance
| Base | Temperature | Yield |
|---|---|---|
| LDA | −78°C | 62% |
| Lithium hexamethyldisilazide | −78°C | 58% |
Regioselectivity challenges and low yields limit this method’s practicality compared to catalytic approaches.
Comparative Analysis of Synthesis Routes
Table 5: Method Comparison for this compound
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Fischer Esterification | 85% | Low | Industrial |
| Transesterification | 82% | Medium | Pilot-scale |
| Suzuki Coupling | 89% | High | Lab-scale |
| Alkylation | 62% | High | Research |
Fischer esterification remains the most economically viable route, while Suzuki coupling offers superior yields for small-scale applications.
Experimental Optimization and Challenges
Catalyst Screening in Fischer Esterification
Replacing sulfuric acid with p-toluenesulfonic acid (p-TsOH) reduces side reactions, improving yield to 88%. Heterogeneous catalysts like Amberlyst-15 enable catalyst recycling but require extended reaction times (8 hours).
Solvent Effects in Palladium Catalysis
Dimethylacetamide (DMA) enhances coupling efficiency compared to tetrahydrofuran, achieving 92% yield at 100°C. However, DMA complicates product isolation due to high boiling point.
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent steps regenerate the acid catalyst and cleave the ester bond .
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Product : 4-Benzylbenzoic acid and methanol.
-
Conditions : Concentrated HSO in aqueous methanol at reflux .
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group is expelled, yielding the carboxylate salt .
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Product : Sodium 4-benzylbenzoate.
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Conditions : NaOH or KOH in ethanol/water at elevated temperatures .
Reduction Reactions
Esters are reduced to primary alcohols using strong hydride donors.
LiAlH4_44-Mediated Reduction
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Mechanism : Hydride transfer to the carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol .
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Product : 4-Benzylbenzyl alcohol.
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Conditions : LiAlH in anhydrous THF or diethyl ether at 0–25°C .
Catalytic Hydrogenation
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Substrate Scope : The benzyl group may undergo hydrogenolysis under H/Pd-C, though ester reduction typically requires harsher conditions .
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Product : 4-Methylbenzoic acid (if benzyl group is cleaved).
Transesterification
Esters exchange alkoxy groups in the presence of acids, bases, or enzymes.
Acid-Catalyzed Transesterification
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Mechanism : Protonation of the carbonyl facilitates nucleophilic attack by a new alcohol .
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Example : Reaction with benzyl alcohol yields benzyl 4-benzylbenzoate.
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Conditions : HSO or p-toluenesulfonic acid in excess alcohol .
Enzymatic Transesterification
| Condition | Catalyst | Temperature | Conversion |
|---|---|---|---|
| Solvent-free, 4 h | Lipozyme 435 | 70°C | 70% |
| Methanol, HSO | Acidic resin | 80°C | 85% |
Electrophilic Aromatic Substitution
The benzyl group directs electrophiles to the meta position of the benzoate ring.
Nitration
-
Reagents : HNO/HSO.
-
Product : Methyl 4-benzyl-3-nitrobenzoate.
Sulfonation
-
Reagents : SO/HSO.
-
Product : Methyl 4-benzyl-3-sulfobenzoate.
Nucleophilic Substitution (If Activated)
If the benzyl group is replaced with a bromomethyl group (e.g., methyl 4-(bromomethyl)benzoate), SN2 reactions occur:
Ester Oxidation
-
Reagents : KMnO/H oxidizes the benzyl group to a ketone.
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Product : Methyl 4-benzoylbenzoate.
Side-Chain Oxidation
-
Reagents : CrO/AcOH oxidizes the benzyl CH to a carbonyl.
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Product : Methyl 4-(phenylketo)benzoate.
Grignard Reaction
Esters react with Grignard reagents to form tertiary alcohols.
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Mechanism : Nucleophilic attack on the carbonyl, followed by alkoxide expulsion and a second Grignard addition .
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Product : 4-Benzylbenzyl tertiary alcohol.
Kinetic Parameters for Ester Hydrolysis
| Condition | Rate Constant (k, s) | Activation Energy (E, kJ/mol) |
|---|---|---|
| Acidic (HSO) | 2.5 × 10 | 45.2 |
| Basic (NaOH) | 1.8 × 10 | 38.7 |
Comparative Yields in Transesterification
| Alcohol | Catalyst | Yield |
|---|---|---|
| Benzyl alcohol | Lipozyme 435 | 70% |
| Ethanol | Zr/Ti oxide | 92% |
Scientific Research Applications
Methyl 4-benzylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-benzylbenzoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release 4-benzylbenzoic acid and methanol. The ester bond is susceptible to enzymatic cleavage by esterases, which play a role in its metabolism and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoate Ester Group
Ethyl 4-Benzylbenzoate (37c)
- Structure : Ethyl ester variant with a benzyl group.
- Synthesis: Prepared via photochemical cross-coupling of ethyl 4-bromobenzoate, achieving 89% NMR yield. A notable byproduct (10% ethyl benzoate) arises from ester group reactivity .
- Comparison : The ethyl ester may exhibit lower volatility compared to the methyl analog due to increased alkyl chain length. Reactivity differences in ester hydrolysis or transesterification could also arise.
Methyl 4-(2-Carboxyethenyl)benzoate
- Structure : Features a conjugated carboxyethenyl group at the para position.
- Properties : The carboxyethenyl group introduces acidity (pKa ~4–5) and enables further reactivity, such as Michael additions. This contrasts with the inert benzyl group in methyl 4-benzylbenzoate .
- Safety : Requires stringent handling due to reactive double bonds and carboxylic acid functionality, unlike the more stable this compound .
Substituent Variations in the Benzyl Group
Methyl 4-Benzhydrylbenzoate
- Structure : Contains a benzhydryl (diphenylmethyl) group instead of benzyl.
- Molecular Weight : 302.37 g/mol (vs. 226.27 g/mol for this compound) .
- Implications : The bulky benzhydryl group likely reduces solubility in polar solvents and increases steric hindrance in reactions.
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate
- Structure : Substituted with a benzimidazole ring, a heterocyclic moiety.
- Synthesis : Formed via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate, using Na₂S₂O₅ in DMF .
- Applications: The benzimidazole group enhances biological activity, making this compound relevant in pharmaceutical contexts, unlike the non-bioactive benzyl group in this compound .
Functional Group Additions
Methyl 4-Benzyloxy-2-Hydroxybenzoate
- Structure : Contains hydroxyl and benzyloxy groups.
- Crystal Structure : Exhibits intramolecular hydrogen bonding (O–H···O) and a dihedral angle of 67.18° between aromatic rings, influencing its solid-state packing .
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structure : Includes acetamido and hydroxyl groups.
- Properties : Increased polarity enhances solubility in aqueous media, contrasting with the hydrophobic benzyl group in this compound .
- Synthesis: Involves acetylation of 4-aminosalicylic acid, differing from cross-coupling routes used for this compound .
Key Observations :
Physicochemical Properties
- Solubility: this compound’s nonpolar benzyl group favors solubility in organic solvents (e.g., hexane, EtOAc), whereas hydroxyl- or acetamido-substituted analogs show higher aqueous solubility .
- Thermal Stability : Benzhydryl-substituted esters may exhibit higher melting points due to increased molecular weight and steric effects .
Biological Activity
Methyl 4-benzylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
This compound is an ester formed from the reaction of 4-benzylbenzoic acid and methanol. Its chemical structure includes a benzyl group, which contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including hydrolysis, oxidation, and reduction, which can affect its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 256.30 g/mol |
| Boiling Point | 300 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its hydrolysis into 4-benzylbenzoic acid and methanol. This reaction can be catalyzed by esterases present in biological systems, which play a significant role in the metabolism of ester compounds. The released 4-benzylbenzoic acid may exhibit various biological effects, including anti-inflammatory and analgesic properties.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through the modulation of inflammatory mediators. This property could be beneficial in treating inflammatory conditions.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted by Kravets-Beker et al. demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Anti-inflammatory Activity : In a controlled trial involving animal models, this compound was administered to assess its effect on paw edema induced by carrageenan. Results indicated a notable reduction in swelling compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound | Activity Profile |
|---|---|
| Methyl benzoate | Mild antimicrobial effects; less potent than this compound |
| Benzyl benzoate | Moderate antibacterial activity; primarily used as a solvent |
| Ethyl 4-benzylbenzoate | Similar properties but with different solubility characteristics |
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-benzylbenzoate, and how do reaction conditions influence yield?
this compound is commonly synthesized via Negishi cross-coupling reactions . A representative method involves reacting benzylzinc bromide (organozinc reagent) with methyl 4-bromobenzoate in the presence of a palladium catalyst supported on ionic liquid-like polymer phases. Key parameters include:
- Catalyst loading : 0.5–2 mol% Pd for optimal activity.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : Room temperature to 80°C, depending on substrate reactivity.
Yields typically range from 75–90% under optimized conditions . Alternative routes include esterification of 4-benzylbenzoic acid with methanol using acid catalysts (e.g., H₂SO₄), though this may require harsher conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and benzyl methylene (δ 4.3–4.4 ppm). Multiplicity analysis confirms substitution patterns .
- FT-IR : Ester carbonyl stretching (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) are diagnostic.
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar benzoate derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use engineering controls (fume hoods) to minimize inhalation risks.
- Wear PPE: Nitrile gloves, lab coats, and safety goggles.
- Store separately from oxidizing agents; use secondary containment for liquid forms.
- Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can catalytic systems for synthesizing this compound be optimized to enhance recyclability and reduce Pd leaching?
Recent studies highlight supported ionic liquid-phase (SILP) catalysts as a solution. Key strategies:
- Immobilized Pd-N-heterocyclic carbene complexes : These exhibit higher stability and recyclability (up to 5 cycles) compared to homogeneous catalysts.
- Continuous flow systems : Improve mass transfer and reduce catalyst degradation, achieving >90% yield with <0.1 ppm Pd leaching .
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from solvent effects or polymorphism . Methodological approaches include:
- Variable-temperature NMR : To identify dynamic rotational isomers.
- DFT calculations : Compare experimental and computed spectra (e.g., for ¹³C chemical shifts).
- Co-crystallization studies : Resolve ambiguities in solid-state structures via X-ray diffraction .
Q. What role does this compound play in multi-step syntheses of bioactive compounds?
The compound serves as a versatile intermediate in:
- Anticancer agents : Functionalization of the benzyl group via oxidation (e.g., KMnO₄ to carboxylic acids) or nitration (HNO₃/H₂SO₄) generates pharmacophores.
- Polymer precursors : Ring-opening metathesis polymerization (ROMP) of derived monomers yields materials with tunable thermal properties .
Q. What experimental designs are used to assess the environmental impact of this compound in academic research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
